molecular formula C17H22N4O2 B13984640 Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate

Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate

Cat. No.: B13984640
M. Wt: 314.4 g/mol
InChI Key: MVFQXGVZVCBPCS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines and pyrazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with 5-amino-1-phenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate is unique due to the presence of both the azetidine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl 3-(5-amino-1-phenylpyrazol-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-10-12(11-20)14-9-15(18)21(19-14)13-7-5-4-6-8-13/h4-9,12H,10-11,18H2,1-3H3

InChI Key

MVFQXGVZVCBPCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=C2)N)C3=CC=CC=C3

Origin of Product

United States

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